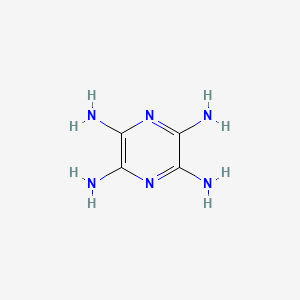
Pyrazine-2,3,5,6-tetraamine
Cat. No. B8771615
M. Wt: 140.15 g/mol
InChI Key: BLFHNSQIZCUTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993713B1
Procedure details


2,6-Diamino 3,5-dinitro pyrazine (150 g, 75 mmol), 5% palladium on carbon (2.0 g) and deoxygenated water (200 mL) was added to a parr shaker and charged with 50 psi of hydrogen and allowed to shake at room temperature tor 24 hours. The reaction mixture was added to deoxygenated boiling water (750 mL) and filtered hot. The filtrate was allowed to cool to room temperature and the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%). Crystal exists as a trihydrogen chloride mono hydrate system.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[N:6][C:5]([N+:11]([O-])=O)=[C:4]([NH2:14])[N:3]=1.[H][H]>[Pd].O>[NH2:1][C:2]1[C:7]([NH2:8])=[N:6][C:5]([NH2:11])=[C:4]([NH2:14])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to a parr shaker
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to shake at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to deoxygenated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
